1H-Tetrazole-5-carboxylic acid

Descripción general

Descripción

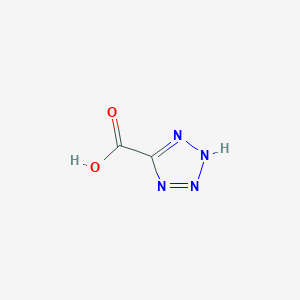

1H-Tetrazole-5-carboxylic acid is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is known for its high nitrogen content and is often used as a bioisosteric replacement for carboxylic acids in medicinal chemistry . It is a crystalline light yellow powder that is odorless and has a melting point of 155–157°C .

Mecanismo De Acción

Target of Action

1H-Tetrazole-5-carboxylic acid is a synthetic organic compound that is often used as a metabolism-resistant isosteric replacement for carboxylic acids in structure-activity relationship (SAR)-driven medicinal chemistry . The tetrazole motif has been used in various drug pharmacophores as a suitable replacement of the carboxylic acid moiety .

Mode of Action

The tetrazole ring in this compound is considered a biomimic of the carboxylic acid functional group . This allows the compound to interact with its targets in a similar way to carboxylic acids, but with increased metabolic stability . The tetrazole and carboxylate anions give rise to electrostatic potentials that show a significant local similarity in the disposition of four coplanar local minima at positions consistent with lone pairs .

Biochemical Pathways

Tetrazoles in general have been found to exhibit potential biological activity due to their ability to act as acids and bases, and also due to the possibility of prototropic annular tautomerism in the case of neutral molecules and conjugated acids .

Pharmacokinetics

It is known that the tetrazole moiety is metabolically more stable than the carboxylic acid group . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, potentially leading to improved bioavailability .

Result of Action

This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, tetrazoles are stable over a wide pH range and they are also stable to various oxidizing and reducing agents . Therefore, the compound’s action, efficacy, and stability may be influenced by the pH and redox conditions of its environment .

Análisis Bioquímico

Biochemical Properties

1H-Tetrazole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The tetrazole ring in this compound is considered a biomimic of the carboxylic acid functional group . This compound exhibits potential biological activity because of its ability to act as acids and bases .

Cellular Effects

They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can exert its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Tetrazoles are known to be stable over a wide pH range and resistant to various oxidizing and reducing agents .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids .

Transport and Distribution

The increase in lipophilicity could account for the higher membrane permeability seen with tetrazole bioisosteres .

Subcellular Localization

Its ability to interact with various biomolecules suggests that it may be localized to specific compartments or organelles within the cell .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1H-Tetrazole-5-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . This reaction typically occurs in water or other solvents like acetonitrile under moderate conditions . Another method involves the use of ammonium halides as additives in dipolar aprotic solvents .

Industrial Production Methods: Industrial production of this compound often employs eco-friendly approaches, such as using water as a solvent and moderate reaction conditions to achieve high yields . The use of microwave-assisted synthesis and heterogeneous catalysts has also been explored to enhance efficiency and reduce environmental impact .

Análisis De Reacciones Químicas

Types of Reactions: 1H-Tetrazole-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . It reacts readily with acidic materials and strong oxidizers, such as acidic chlorides and anhydrides, to liberate corrosive and toxic gases . It also reacts with active metals to form new compounds that can be explosive .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include sodium azide, zinc salts, and ammonium halides . These reactions often occur under mild to moderate conditions, with solvents like water, acetonitrile, and dipolar aprotic solvents .

Major Products: The major products formed from these reactions include various substituted tetrazoles, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Aplicaciones Científicas De Investigación

1H-Tetrazole-5-carboxylic acid has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry . In biology, it is employed in DNA synthesis due to its ability to stabilize negative charges . In medicine, it serves as a bioisosteric replacement for carboxylic acids in drug design, enhancing the stability and activity of pharmaceutical compounds . Additionally, it finds use in the industry as a precursor for the production of explosives and corrosion inhibitors .

Comparación Con Compuestos Similares

- 5-Substituted 1H-tetrazoles

- 1,5-Disubstituted 1H-tetrazoles

- Carboxylic acids

- Cis amides

Conclusion

1H-Tetrazole-5-carboxylic acid is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial production.

Actividad Biológica

1H-Tetrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial properties, potential as an angiotensin-converting enzyme (ACE) inhibitor, and its role as a bioisostere for carboxylic acids.

Antibacterial Activity

Recent studies have demonstrated that derivatives of this compound exhibit notable antibacterial activity, particularly against Gram-positive bacteria. A study synthesized various compounds based on this tetrazole structure and evaluated their efficacy against Staphylococcus aureus. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) ranging from 0.78 to 3.12 μg/mL, significantly lower than the control drug ciprofloxacin, which had an MIC of 25 μg/mL . Importantly, these compounds showed no toxicity against mammalian cell lines at concentrations up to 0.39 μg/mL .

| Compound | MIC (μg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| 6a | 0.78 | 25 |

| 6b | 1.56 | |

| 6c | 3.12 |

Angiotensin-Converting Enzyme (ACE) Inhibition

The biological activity of this compound also extends to its potential as an ACE inhibitor. In a comparative study, the compound was tested alongside other derivatives, revealing an I50 value of 22 µM, indicating moderate inhibition compared to a more potent hydroxamic acid derivative with an I50 of 0.011 µM . This suggests that while tetrazole derivatives can serve as ACE inhibitors, modifications may enhance their efficacy further.

Bioisosteric Properties

The tetrazole moiety is recognized for its ability to mimic carboxylic acids while potentially improving pharmacokinetic properties and reducing toxicity. The stabilization of negative charge through delocalization in the tetrazole ring allows it to maintain similar interactions in biological systems while overcoming some limitations associated with carboxylic acids . This characteristic makes it a valuable bioisostere in drug design.

Case Studies and Research Findings

Several case studies have highlighted the versatility of tetrazole derivatives:

- Antibacterial Agents : Compounds synthesized from tetrazoles have been shown to possess broad-spectrum antibacterial properties, particularly effective against resistant strains of bacteria.

- Cardiovascular Research : In studies involving hypertensive models, tetrazole derivatives demonstrated varying effects on blood pressure regulation, indicating potential therapeutic applications in cardiovascular diseases .

- Cancer Research : Some derivatives have exhibited cytotoxic effects on cancer cell lines, suggesting further exploration into their anticancer potential.

Propiedades

IUPAC Name |

2H-tetrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-2(8)1-3-5-6-4-1/h(H,7,8)(H,3,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNZBNHVVQIRTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NNN=N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20331383 | |

| Record name | 2H-tetrazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75773-99-8 | |

| Record name | 2H-tetrazole-5-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20331383 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.